molecular formula C18H22N6O3S B6542512 1-(4-ethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1040640-31-0

1-(4-ethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B6542512
CAS No.: 1040640-31-0
M. Wt: 402.5 g/mol
InChI Key: YWIDKTJLEYUGLF-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound with significant importance in various fields of scientific research

Mechanism of Action

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could have multiple targets, depending on the specific biological context.

Mode of Action

Triazole compounds are known to show versatile biological activities . This suggests that the compound could interact with its targets in a variety of ways, potentially leading to changes in the function or activity of these targets.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it is likely that this compound could affect multiple pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

The presence of a triazole moiety in the compound suggests that it could have good oral bioavailability

Result of Action

Some triazole compounds have been found to have antibacterial activities

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(4-ethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can be achieved through multi-step organic reactions

Industrial Production Methods: : In industrial settings, the production of this compound involves scalable synthetic routes, including optimized reaction conditions, such as high-yielding catalytic processes and continuous flow chemistry techniques. Advanced purification methods like crystallization and chromatography ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes a variety of chemical reactions, including:

  • Oxidation: : Reactions involving the transformation of sulfide groups to sulfoxide or sulfone.

  • Reduction: : Hydrogenation of specific functional groups, which can alter the compound's electronic properties.

  • Substitution: : Nucleophilic and electrophilic substitutions on the benzene ring, triazolopyridazine system, and piperazine ring.

Common Reagents and Conditions: : Common reagents include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents such as sodium borohydride (NaBH4), and catalysts like palladium on carbon (Pd/C) for hydrogenation.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used, resulting in derivatives with altered pharmacological or chemical properties.

Scientific Research Applications

This compound has a wide range of scientific research applications, spanning:

  • Chemistry: : Studied for its reactivity and potential as a building block for more complex molecules.

  • Biology: : Investigated for its interactions with biological targets, including enzymes and receptors.

  • Medicine: : Explored for potential therapeutic applications, particularly in the development of novel drugs.

  • Industry: : Utilized in the synthesis of materials with specialized properties, such as polymers and surfactants.

Comparison with Similar Compounds

When compared with similar compounds, 1-(4-ethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine exhibits unique properties due to its specific structural features. Similar compounds include:

  • 1-(4-methoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

  • 1-(4-chlorobenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

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Properties

IUPAC Name

6-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3S/c1-3-27-15-4-6-16(7-5-15)28(25,26)23-12-10-22(11-13-23)18-9-8-17-20-19-14(2)24(17)21-18/h4-9H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIDKTJLEYUGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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